molecular formula C23H19N B12914687 1,3-Dibenzylisoquinoline CAS No. 95226-65-6

1,3-Dibenzylisoquinoline

Cat. No.: B12914687
CAS No.: 95226-65-6
M. Wt: 309.4 g/mol
InChI Key: BJWWOUUGCAPHOV-UHFFFAOYSA-N
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Description

1,3-Dibenzylisoquinoline is an organic compound belonging to the class of isoquinoline alkaloids. It is characterized by the presence of two benzyl groups attached to the isoquinoline core at positions 1 and 3. This compound is part of a larger family of benzylisoquinoline alkaloids, which are known for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzylisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core . Another method involves the cyclization of N-benzyl-2-phenylethylamine derivatives under oxidative conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibenzylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibenzylisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1,3-Dibenzylisoquinoline can be compared with other benzylisoquinoline alkaloids such as:

Uniqueness

This compound is unique due to its specific structural features and the presence of two benzyl groups, which confer distinct chemical and biological properties compared to other benzylisoquinoline alkaloids .

Biological Activity

1,3-Dibenzylisoquinoline is a notable compound within the isoquinoline family, characterized by its unique structure featuring two benzyl groups attached to the isoquinoline core. This structural modification enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19_{19}H19_{19}N
  • Molecular Weight : Approximately 271.36 g/mol

The compound's structure contributes significantly to its interactions with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which are crucial in mitigating oxidative stress in cells. This activity is linked to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various studies. It modulates the expression of pro-inflammatory cytokines and reduces inflammation in cellular models. For instance, docking studies have shown its interaction with tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β), indicating potential pathways through which it exerts its anti-inflammatory effects .

Neuroprotective Properties

The compound has shown promising results in neuroprotection. In silico studies suggest that it interacts with proteins involved in autophagy and neuroprotection, enhancing cellular resilience against neurodegenerative conditions. The binding affinities for various receptors involved in neuroprotection indicate that this compound could play a role in treating neurodegenerative diseases .

Antimicrobial Activity

Isoquinoline derivatives, including this compound, have been studied for their antimicrobial properties . The compound exhibits activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Molecular Interactions : The compound's ability to bind with various proteins (e.g., TNF-α, PPARs) suggests that it can modulate signaling pathways involved in inflammation and cell survival .
  • Free Radical Scavenging : Its antioxidant capacity enables it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Gene Expression Modulation : Research indicates that this compound can influence the expression of genes related to inflammation and apoptosis, further supporting its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

StudyFindings
In Silico Docking StudyShowed high binding affinity for autophagy-related proteins compared to standard drugs like silymarin .
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with minimal inhibitory concentrations (MIC) reported.
Neuroprotective EffectsExhibited protective effects on neuronal cells under oxidative stress conditions in vitro .

Properties

CAS No.

95226-65-6

Molecular Formula

C23H19N

Molecular Weight

309.4 g/mol

IUPAC Name

1,3-dibenzylisoquinoline

InChI

InChI=1S/C23H19N/c1-3-9-18(10-4-1)15-21-17-20-13-7-8-14-22(20)23(24-21)16-19-11-5-2-6-12-19/h1-14,17H,15-16H2

InChI Key

BJWWOUUGCAPHOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C(=N2)CC4=CC=CC=C4

Origin of Product

United States

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